molecular formula C9H15ClO4S B1526032 methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate CAS No. 374931-27-8

methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate

Cat. No.: B1526032
CAS No.: 374931-27-8
M. Wt: 254.73 g/mol
InChI Key: BLTNEUAGFFPFCV-UHFFFAOYSA-N
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Description

methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15ClO4S. It is a derivative of cyclohexane, featuring a chlorosulfonyl group, a carboxylic acid ester, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be understood through the Claisen condensation reaction. In this reaction, one ester acts as a Claisen enolate donor (nucleophile) while a second ester acts as the Claisen acceptor (electrophile) .

Future Directions

The catalytic reduction of carboxylic acids and their esters is receiving increased attention in the context of upgrading of bio-based feedstocks. Seed and vegetable oils, which are important bio-based resources, can be transformed into fatty alcohols and other bulk chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate typically involves the chlorosulfonation of methylcyclohexanecarboxylic acid. The process begins with the reaction of methylcyclohexanecarboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and to maintain the required low temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonyl group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonyl derivatives.

    Substitution: Various substituted cyclohexane derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorosulfonylmethylcyclohexane: Lacks the carboxylic acid ester group.

    Methylcyclohexanecarboxylic acid: Lacks the chlorosulfonyl group.

    Cyclohexanecarboxylic acid methyl ester: Lacks both the chlorosulfonyl and methyl groups.

Uniqueness

methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate is unique due to the presence of both the chlorosulfonyl group and the carboxylic acid ester group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO4S/c1-14-8(11)9(7-15(10,12)13)5-3-2-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTNEUAGFFPFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the method for the preparation of 4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one, from 1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester (20 g), to provide the title compound as a red oil (14 g, 96%).
Name
4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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